An In-depth Technical Guide to (Z)-Fluoxastrobin (CAS Number: 887973-21-9)
An In-depth Technical Guide to (Z)-Fluoxastrobin (CAS Number: 887973-21-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Fluoxastrobin, a member of the strobilurin class of fungicides, is a potent inhibitor of fungal mitochondrial respiration. This technical guide provides a comprehensive overview of (Z)-Fluoxastrobin, focusing on its physicochemical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile. The information is intended to support research, development, and analysis of this compound. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are provided to illustrate its mechanism of action, a representative synthetic pathway, and an analytical workflow.
Physicochemical Properties
(Z)-Fluoxastrobin is a complex organic molecule with the chemical formula C₂₁H₁₆ClFN₄O₅.[1] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 458.8 g/mol | [1] |
| Exact Mass | 458.0793255 Da | [1] |
| XLogP3-AA | 5.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 10 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 96.7 Ų | [1] |
| Heavy Atom Count | 32 | [1] |
| Complexity | 672 | [1] |
| Physical State | White crystalline solid | [2][3] |
| Odor | Slight characteristic odor | [3] |
| Melting Point | 103-108 °C (for technical Fluoxastrobin) | [3][4] |
| Water Solubility | 2.29 mg/L at 20°C (pH 7) (for Fluoxastrobin) | [5] |
| LogP (octanol/water) | 2.86 at 20°C (for Fluoxastrobin) | [4][5] |
Synthesis
The synthesis of (Z)-Fluoxastrobin can be achieved through a multi-step process. A representative pathway involves the reaction of key intermediates, as outlined in various patents.[6][7] A crucial step is the sequential reaction of 4,6-dichloro-5-fluoropyrimidine (B1312760) with (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime, followed by reaction with 2-chlorophenol (B165306) to yield (Z)-Fluoxastrobin.[6]
Experimental Protocol: Synthesis of (Z)-Fluoxastrobin (Generalized)
A general procedure for the synthesis of (Z)-Fluoxastrobin, based on patent literature, is as follows:
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Step 1: Formation of the Intermediate. (Z)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime is reacted with 4,6-dihalo-5-fluoropyrimidine in a suitable solvent.[7]
-
Step 2: Formation of (Z)-Fluoxastrobin. The resulting intermediate from Step 1 is then reacted with 2-chlorophenol to yield (Z)-Fluoxastrobin.[7]
-
Isomerization (Optional). The (Z)-isomer can be isomerized to the (E)-isomer, which is often the more biologically active form in commercial fungicides.[7][8] This can be achieved using an acid catalyst such as methanesulfonic acid or phosphoric acid in a suitable solvent like acetonitrile (B52724).[9]
Mechanism of Action
(Z)-Fluoxastrobin, like other strobilurin fungicides, acts as a Quinone outside Inhibitor (QoI). Its primary mode of action is the inhibition of mitochondrial respiration in fungi.[10][11][12] It specifically targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[10][13][14] By binding to the Qo site of cytochrome b, (Z)-Fluoxastrobin blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c1.[11][13][14] This disruption of the electron transport chain prevents the synthesis of ATP, the main energy currency of the cell, ultimately leading to the cessation of fungal growth and spore germination.[10][12]
Analytical Methodologies
The quantification of (Z)-Fluoxastrobin in various matrices is crucial for residue analysis, environmental monitoring, and quality control. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) coupled with various detectors.
Ultra-Performance Liquid Chromatography with Photo-Diode Array Detection (UPLC-PDA)
This method is suitable for the determination of fluoxastrobin residues in fruits and beverages.[15]
Experimental Protocol:
-
Sample Preparation:
-
Extraction: The sample is extracted with a 1:1 (v/v) mixture of ethyl acetate (B1210297) and cyclohexane (B81311) using ultrasonication.[15]
-
Cleanup: The extract is cleaned up using gel permeation chromatography (GPC).[15]
-
-
Instrumentation: Ultra-performance liquid chromatograph with a photo-diode array detector (UPLC-PDA).[15][16]
-
Chromatographic Conditions:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the analysis of fluoxastrobin in complex matrices such as agricultural products and water.[16] The use of an isotopically labeled internal standard, such as Fluoxastrobin-d4, is recommended for accurate quantification.
Experimental Protocol (Generalized for Agricultural Products):
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):
-
Extraction: A homogenized sample is extracted with acetonitrile.[16]
-
Salting Out: Magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is cleaned up using a mixture of primary secondary amine (PSA) sorbent and MgSO₄ to remove interferences.[16]
-
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[16]
-
Chromatographic Conditions (Typical):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient elution with water and methanol (B129727) or acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Toxicology
The toxicological profile of fluoxastrobin has been evaluated in various studies. The technical grade active ingredient generally exhibits low acute toxicity.[17]
| Endpoint | Species | Route | Value | Reference |
| Acute Oral LD50 | Rat | Oral | >5000 mg/kg | |
| Acute Dermal LD50 | Rat | Dermal | >5000 mg/kg | |
| Acute Inhalation LC50 | Rat | Inhalation | >2.17 mg/L | |
| Eye Irritation | Rabbit | Ocular | Minimally irritating | [17] |
| Skin Irritation | Rabbit | Dermal | Non-irritating | [17] |
| Dermal Sensitization | Mouse | Dermal | Not a sensitizer | [17] |
| Chronic Toxicity NOAEL | Dog | Oral (1-year) | 1.5 mg/kg/day | [2][18] |
| Carcinogenicity | Rat, Mouse | Oral | Not likely to be carcinogenic to humans | [2][19] |
| Neurotoxicity | Rat | Oral | No evidence of neurotoxicity | [2][19] |
| Reproductive/Developmental Toxicity | Rat, Rabbit | Oral | No increased susceptibility | [2] |
The most sensitive endpoints observed in animal studies were effects on the liver and kidneys, as well as reductions in body weight.[17] There is no evidence to suggest that fluoxastrobin is a neurotoxin, immunotoxin, or a reproductive or developmental toxicant at expected exposure levels.[2]
Metabolism
In mammals, fluoxastrobin is rapidly absorbed and extensively metabolized.[3][5] The primary metabolic pathways involve hydroxylation and subsequent conjugation.[3] In rats, the major route of excretion is via the feces.[3]
Known environmental transformation products of fluoxastrobin include HEC 5725-amide (M38), HEC 5725-E-des-chlorophenyl (M48), and HEC 5725-E-4-hydroxyphenyl (Metabolite 2).[1]
Conclusion
(Z)-Fluoxastrobin is a well-characterized strobilurin fungicide with a specific mode of action targeting fungal mitochondrial respiration. This guide has provided a detailed overview of its chemical and physical properties, synthetic approaches, mechanism of action, analytical methods for its detection and quantification, and its toxicological profile. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound. The provided experimental protocols and visual diagrams offer practical insights for laboratory work and a deeper understanding of the compound's behavior and interactions.
References
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- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Fluoxastrobin | C21H16ClFN4O5 | CID 11048796 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Frontiers | An Overview of Strobilurin Fungicide Degradation:Current Status and Future Perspective [frontiersin.org]
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- 13. davidmoore.org.uk [davidmoore.org.uk]
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- 15. [Determination of fluoxastrobin and fluacrypyrim residues in fruits and beverages by ultra performance liquid chromatograph] - PubMed [pubmed.ncbi.nlm.nih.gov]
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